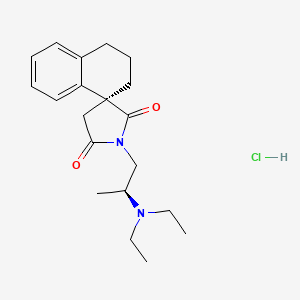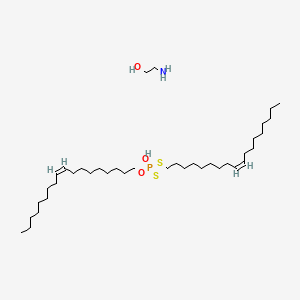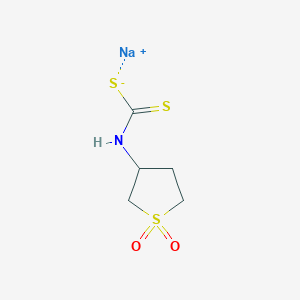
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound with the molecular formula C5H8NNaO2S3 and a molecular weight of 233.31 g/mol This compound is known for its unique structure, which includes a dioxidotetrahydrothiophene ring and a carbamodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves the reaction of 1,1-dioxidotetrahydrothiophene with a suitable carbamodithioate precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbamodithioates, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with molecular targets through its reactive functional groups. The dioxidotetrahydrothiophene ring and carbamodithioate group can interact with various biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 1,1-dioxidotetrahydrothiophen-3-yl sulfate: This compound shares a similar dioxidotetrahydrothiophene ring but differs in its functional group, which is a sulfate instead of a carbamodithioate.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain the dioxidotetrahydrothiophene ring and have been studied for their biological activities.
Uniqueness
Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
205924-38-5 |
|---|---|
Fórmula molecular |
C5H8NNaO2S3 |
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 |
Clave InChI |
RQGLAAOEBJORJF-UHFFFAOYSA-M |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


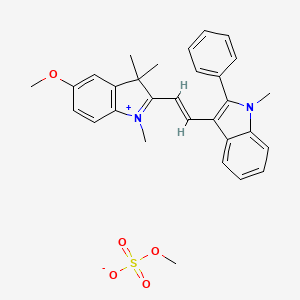
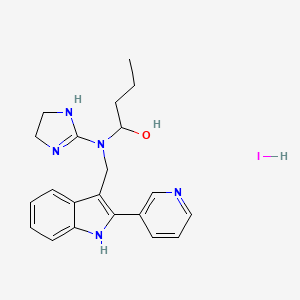
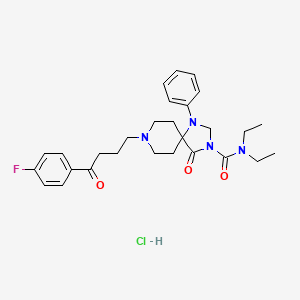
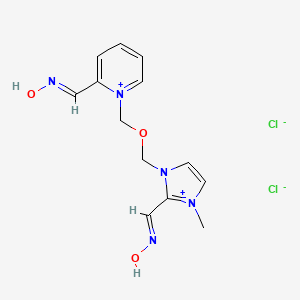
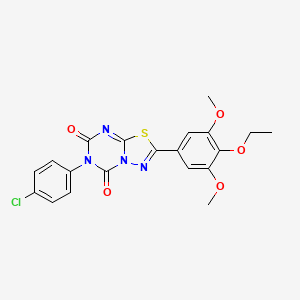
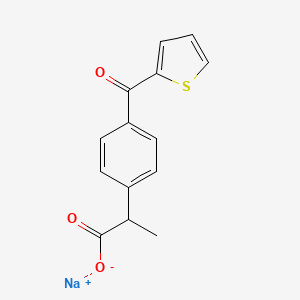
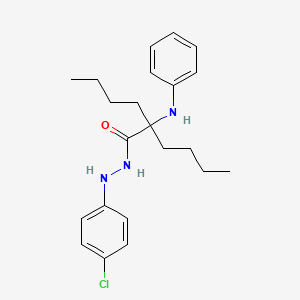
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
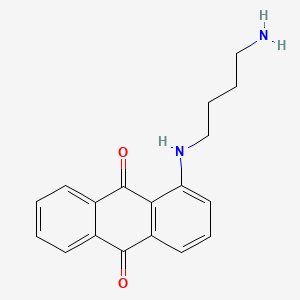
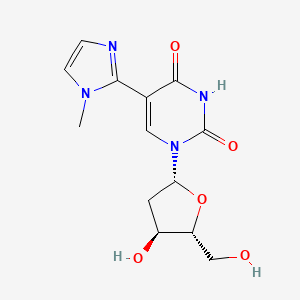
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
